molecular formula C10H10N2O4 B13167926 4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B13167926
M. Wt: 222.20 g/mol
InChI Key: CGSCJPNEWIFPIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired benzoxazine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzoxazine derivatives .

Scientific Research Applications

4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

4-carbamoyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-10(15)12-5-8(9(13)14)16-7-4-2-1-3-6(7)12/h1-4,8H,5H2,(H2,11,15)(H,13,14)

InChI Key

CGSCJPNEWIFPIP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)N)C(=O)O

Origin of Product

United States

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